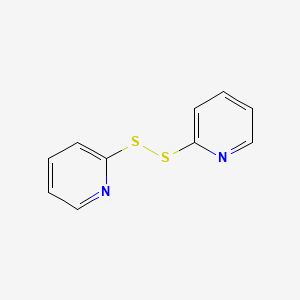

2,2'-Dithiodipyridine

描述

2,2'-Dithiodipyridine is a natural product found in Marsypopetalum modestum and Allium stipitatum with data available.

Structure

3D Structure

属性

IUPAC Name |

2-(pyridin-2-yldisulfanyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2S2/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAXFWIACAGNFHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)SSC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70175517 | |

| Record name | 2,2'-Dipyridyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline powder; [Alfa Aesar MSDS] | |

| Record name | 2,2'-Dithiodipyridine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19442 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

25.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47194134 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2127-03-9 | |

| Record name | 2,2′-Dipyridyl disulfide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2127-03-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Dipyridyl disulfide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002127039 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-Dithiodipyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94055 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2,2'-dithiobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,2'-Dipyridyl disulfide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70175517 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2'-dithiodipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.676 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-PYRIDINE DISULFIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6X912UPBU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2,2'-Dithiodipyridine chemical properties and structure

An In-Depth Technical Guide to 2,2'-Dithiodipyridine: Core Chemical Properties, Structure, and Experimental Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound. It is intended to serve as a technical resource, offering detailed experimental protocols and insights into its utility in research and drug development.

Core Chemical Properties and Structure

This compound, also known as Aldrithiol-2, is a symmetrical disulfide derived from 2-mercaptopyridine (B119420).[1] Its reactivity is centered around the disulfide bond, making it a valuable reagent in various chemical and biological applications.[2]

Structural Information

The structural details of this compound are fundamental to understanding its chemical behavior.

| Identifier | Value |

| IUPAC Name | 1,2-di(pyridin-2-yl)disulfane |

| Synonyms | 2,2'-Dipyridyl disulfide, Aldrithiol-2, 2-PDS |

| CAS Number | 2127-03-9 |

| Molecular Formula | C₁₀H₈N₂S₂ |

| Canonical SMILES | C1=CC=NC(=C1)SSC2=CC=CC=N2 |

| InChI Key | HAXFWIACAGNFHA-UHFFFAOYSA-N |

Physicochemical Properties

A summary of the key physicochemical properties is presented below, providing a quick reference for experimental design.

| Property | Value |

| Molecular Weight | 220.31 g/mol [3] |

| Appearance | Off-white to light-yellow crystalline powder[2] |

| Melting Point | 56-60 °C[2] |

| Boiling Point | 356.1 ± 17.0 °C (Predicted) |

| Solubility | Soluble in water |

| pKa | The pKa of the conjugate acid of the leaving group (2-thiopyridone) is important for the disulfide exchange reaction. |

| pH | 6-7 (2 g/L water at 20°C)[4] |

Reactivity and Mechanism of Action

The primary mode of action for this compound involves the disulfide exchange reaction. This reaction is central to its application in bioconjugation and as a thiol-reactive reagent. The disulfide bond in this compound is susceptible to nucleophilic attack by a free thiol group (R-SH), leading to the formation of a mixed disulfide and the release of 2-thiopyridone.

The reaction proceeds via a SN2-type mechanism where the thiolate anion acts as the nucleophile.[5]

Figure 1: Disulfide Exchange Mechanism.

Key Applications and Experimental Protocols

This compound is a versatile reagent with numerous applications in research and drug development.

Quantification of Free Thiols

This compound is widely used for the quantification of free sulfhydryl groups in proteins and peptides. The reaction of a thiol with this compound releases 2-thiopyridone, which has a characteristic absorbance at 343 nm, allowing for spectrophotometric quantification. A highly sensitive assay using 4,4'-dithiodipyridine (a related compound) and HPLC has been developed for thiol quantification in the picomolar range.[6]

-

Sample Preparation: Prepare protein samples in a suitable buffer. For the determination of total thiols, reduce disulfide bonds using a reducing agent like sodium borohydride (B1222165).

-

Derivatization: React the protein solution with an excess of this compound.

-

HPLC Analysis:

-

Column: Agilent Eclipse XDB-C18 column (150 mm × 4.6 mm, 5 μm).[7]

-

Mobile Phase A: 0.1% formic acid in water.[7]

-

Mobile Phase B: 0.1% formic acid in acetonitrile (B52724).[7]

-

Flow Rate: 1 mL/min.[7]

-

Gradient:

-

0-0.1 min, 12% B to 30% B

-

0.1-2 min, 30% B

-

2-2.1 min, 30% B to 100% B

-

2.1-6 min, 100% B

-

6-6.1 min, 100% B to 12% B

-

6.1-7 min, 12% B[7]

-

-

-

Detection: Monitor the elution of 2-thiopyridone and the pyridyldithio derivative. The amount of 2-thiopyridone corresponds to the total free thiol content.[7]

Figure 2: Thiol Quantification Workflow.

Peptide Synthesis and Disulfide Bond Formation

In peptide synthesis, this compound is instrumental in the formation of disulfide bonds, which are crucial for the structure and function of many peptides.[5] It facilitates the controlled oxidation of cysteine residues to form intramolecular or intermolecular disulfide bridges.[4]

-

Peptide Preparation: Synthesize the linear peptide containing two free cysteine residues using standard solid-phase peptide synthesis.

-

Dissolution: Dissolve the purified linear peptide in a suitable buffer (e.g., conventional buffer solutions).

-

Oxidation: Add an excess of this compound to the peptide solution.

-

Reaction: Allow the reaction to proceed at room temperature. The reaction is typically rapid.

-

Purification: Separate the cyclized peptide from the reactants and byproducts (such as 2-thiopyridone) using reverse-phase chromatography.

Bioconjugation and Drug Delivery

This compound is a key reagent in bioconjugation, enabling the linkage of molecules to proteins, antibodies, or other biomolecules through a disulfide bond.[8] This is particularly relevant in the development of antibody-drug conjugates (ADCs) and other targeted drug delivery systems.[8]

-

Reduction of Thiolated Oligonucleotide: Reduce any existing disulfide bonds on a thiolated oligonucleotide using a reducing agent like DTT.

-

Removal of Reducing Agent: Remove the excess reducing agent by extraction with water-saturated n-butanol followed by desalting on a suitable column (e.g., Bio-Spin 6).[3]

-

Thiopyridylation: Add the reduced oligonucleotide to an equal volume of 10 mM this compound in acetonitrile and incubate at room temperature for 30 minutes.[3]

-

Removal of Excess Reagent: Extract the solution with diethyl ether multiple times to remove unreacted this compound.[3]

-

Desalting: Desalt the 3'-S-thiopyridyl oligonucleotide to remove any remaining this compound and the thiopyridyl anion.[3] The resulting thiopyridylated oligonucleotide is ready for crosslinking reactions.

Impact on Cellular Signaling

Recent studies have shown that this compound can influence intracellular signaling pathways, particularly calcium signaling. It has been observed to induce a biphasic increase in cytoplasmic free Ca²⁺ concentration in pancreatic β-cells and human osteosarcoma cells.[9][10] This effect is attributed to both the influx of extracellular calcium and the release of calcium from intracellular stores, such as the endoplasmic reticulum.[9]

Figure 3: Calcium Signaling Pathway Modulation.

Synthesis and Purification

Synthesis from 2-Mercaptopyridine

This compound can be synthesized by the oxidation of 2-mercaptopyridine.[1]

-

Dissolution: Dissolve 2-mercaptopyridine in a suitable solvent such as acetonitrile.

-

Addition of Base: Add a base, for example, triethylamine, to the solution.

-

Oxidation: In a separate flask, dissolve an oxidizing agent (e.g., a Co(II) salt like CoCl₂·6H₂O) in acetonitrile.

-

Reaction: Add the 2-mercaptopyridine solution to the oxidizing agent solution and stir.

-

Isolation: The product, this compound, can be isolated from the reaction mixture.

Purification by Recrystallization

Purification of crude this compound can be achieved by recrystallization.

-

Solvent Selection: Choose a suitable solvent or solvent pair. A mixture of benzene (B151609) and petroleum ether (6:7) or ligroin has been reported.[11]

-

Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent to form a saturated solution.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity.

-

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, then place it in an ice bath to induce further crystallization.

-

Isolation: Collect the purified crystals by suction filtration.

-

Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions.

-

Hazards: May cause skin, eye, and respiratory irritation.[4][6] Harmful if swallowed.[6] It has a strong, unpleasant odor (stench).[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, eye protection, and face protection.[6]

-

Handling: Use in a well-ventilated area. Avoid breathing dust.[4] Wash hands thoroughly after handling.[12]

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. Recommended storage temperature is 2-8°C.[5]

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The detailed protocols and data are intended to facilitate its effective application in the laboratory.

References

- 1. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. microdetection.cn [microdetection.cn]

- 4. 2,2'-Bispyridyl disulfide rapidly induces intramolecular disulfide bonds in peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Quantification of protein thiols and dithiols in the picomolar range using sodium borohydride and 4,4'-dithiodipyridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. [High performance liquid chromatography combined with the this compound derivatization reaction for determination of different types of free thiols in human serum and analysis of their relationship with coronary heart disease] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Bioconjugation application notes [bionordika.fi]

- 9. Thiol oxidation by this compound causes a reversible increase in cytoplasmic free Ca2+ concentration in pancreatic beta-cells. Role for inositol 1,4,5-trisphosphate-sensitive Ca2+ stores - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thiol oxidation by this compound induced calcium mobilization in MG63 human osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound | 2127-03-9 [chemicalbook.com]

- 12. A Protocol for the Determination of Free Thiols [v.web.umkc.edu]

An In-depth Technical Guide to 2,2'-Dithiodipyridine (CAS: 2127-03-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,2'-Dithiodipyridine, also known as Aldrithiol-2, is a versatile disulfide-containing compound with the CAS number 2127-03-9. It is widely utilized in biochemistry, organic synthesis, and pharmaceutical development. Its primary applications include the quantification of sulfhydryl groups, the formation of disulfide bonds in peptides and proteins, and its use as a coupling reagent in amidation and esterification reactions. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, key applications with detailed experimental protocols, and safety information.

Chemical and Physical Properties

This compound is a white to yellowish crystalline powder.[1] Its key physicochemical properties are summarized in the tables below for easy reference.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₈N₂S₂ | [1] |

| Molecular Weight | 220.31 g/mol | [1] |

| Melting Point | 56-58 °C | [1] |

| Boiling Point | 356.1 ± 17.0 °C (Predicted) | [2] |

| Density | 1.3078 (rough estimate) | [2] |

| Water Solubility | 5 g/L (20 °C) | |

| pKa | 1.52 ± 0.19 (Predicted) | |

| Appearance | Clear colorless to yellow to tan powder | |

| Storage Temperature | 2-8°C | [1][2] |

Table 2: Chemical Identifiers

| Identifier | Value | Reference(s) |

| CAS Number | 2127-03-9 | [1] |

| EINECS | 218-343-1 | [1] |

| Beilstein/REAXYS | 154629 | |

| PubChem CID | 65093 | |

| InChI | 1S/C10H8N2S2/c1-3-7-11-9(5-1)13-14-10-6-2-4-8-12-10/h1-8H | |

| InChIKey | HAXFWIACAGNFHA-UHFFFAOYSA-N | [2] |

| SMILES | S(Sc1ccccn1)c2ccccn2 |

Spectral Data

The structural integrity of this compound can be confirmed using various spectroscopic techniques.

Table 3: Spectral Data

| Technique | Key Peaks/Signals |

| ¹H NMR (CDCl₃) | δ (ppm): 8.46 (d), 7.64 (t), 7.59 (d), 7.11 (t) |

| ¹³C NMR | Aromatic carbons expected in the range of 110-160 ppm. Specific data is not readily available in compiled public sources. |

| FT-IR | Characteristic peaks for aromatic C-H and C=C/C=N stretching and bending vibrations are expected. |

| Mass Spectrometry | Molecular Ion (M⁺): m/z 220 |

Synthesis

This compound is synthesized through the oxidation of 2-mercaptopyridine (B119420).[3] The precursor, 2-mercaptopyridine, can be prepared from 2-chloropyridine (B119429) and thiourea (B124793).

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 2-Mercaptopyridine (Precursor)

-

In a round-bottom flask equipped with a reflux condenser, dissolve 2-chloropyridine and a molar equivalent of thiourea in ethanol (B145695).

-

Heat the mixture to reflux and maintain for 2-3 hours.

-

Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

To the residue, add a 15-20 wt% aqueous solution of a strong base (e.g., NaOH) and adjust the pH to 8.0-9.0.

-

Extract with ethyl acetate (B1210297) to remove any unreacted 2-chloropyridine.

-

Under an inert atmosphere, acidify the aqueous layer with 15-20 wt% hydrochloric acid to a pH of 6.0-6.5 to precipitate the product.

-

Collect the solid by suction filtration, wash with water, and dry to a constant weight to yield 2-mercaptopyridine.

Step 2: Oxidation to this compound

-

Dissolve the synthesized 2-mercaptopyridine in a suitable solvent such as ethanol or water.

-

Introduce a mild oxidizing agent. Atmospheric oxygen can facilitate this oxidation, which is often autocatalytic.[3] For a more controlled reaction, an oxidizing agent like iodine or hydrogen peroxide can be used.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by removing the solvent and recrystallizing from a suitable solvent system like benzene/petroleum ether.

References

An In-depth Technical Guide to the Synthesis and Preparation of 2,2'-Dithiodipyridine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and preparation of 2,2'-Dithiodipyridine, a crucial reagent in biomedical research and drug development. The primary synthetic route detailed is the oxidation of 2-mercaptopyridine (B119420). This document outlines detailed experimental protocols, presents quantitative data in structured tables for comparative analysis, and includes visualizations of the synthetic pathway and experimental workflow to ensure clarity and reproducibility.

Introduction

This compound, also known as Aldrithiol™, is a symmetrical disulfide derived from 2-mercaptopyridine. It is a white to pale yellow crystalline solid with the chemical formula (C₅H₄NS)₂. This compound is widely utilized in the fields of biochemistry, organic chemistry, and pharmaceutical sciences. Its primary application lies in its ability to act as a mild oxidizing agent and a thiol-reactive reagent, making it an invaluable tool for the formation of disulfide bonds in peptides and proteins, and for the quantification of sulfhydryl groups.[1] Furthermore, this compound and its derivatives are employed in bioconjugation techniques, drug delivery systems, and as ligands in coordination chemistry.[2]

Synthesis of this compound

The most prevalent and straightforward method for the synthesis of this compound is the oxidation of its precursor, 2-mercaptopyridine (also known as 2-pyridinethiol). This reaction involves the formation of a disulfide bond between two molecules of 2-mercaptopyridine.

General Reaction Pathway

The overall reaction can be depicted as follows:

Figure 1: General reaction scheme for the synthesis of this compound.

Various oxidizing agents can be employed to facilitate this transformation, including atmospheric oxygen (air), hydrogen peroxide, and iodine. The choice of oxidant can influence the reaction conditions, yield, and purity of the final product.

Caption: Synthesis pathway of this compound.

Experimental Protocols

This section provides detailed experimental procedures for the synthesis of this compound via the oxidation of 2-mercaptopyridine.

Synthesis of the Precursor: 2-Mercaptopyridine

Prior to the synthesis of this compound, the starting material, 2-mercaptopyridine, must be available. A common method for its preparation is from 2-chloropyridine (B119429) and thiourea (B124793).

Protocol 1: Synthesis of 2-Mercaptopyridine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloropyridine and thiourea in ethanol (B145695).

-

Reaction: Heat the mixture to reflux and maintain for 2-3 hours.

-

Work-up: Cool the reaction mixture to room temperature and remove the solvent under reduced pressure. To the residue, add a 15-20 wt.% aqueous solution of a strong base (e.g., NaOH) to adjust the pH to 8.0-9.0 and stir for 15-20 minutes.

-

Extraction: Wash the mixture with ethyl acetate (B1210297) to remove any unreacted 2-chloropyridine.

-

Precipitation: Under an inert gas atmosphere, acidify the aqueous layer with 15-20 wt.% hydrochloric acid to a pH of 6.0-6.5 to precipitate the product.

-

Isolation: Collect the solid by suction filtration, wash with water, and dry to a constant weight to obtain 2-mercaptopyridine.[3]

Oxidation of 2-Mercaptopyridine to this compound

Protocol 2: Air Oxidation Method

This method utilizes atmospheric oxygen as a mild and readily available oxidizing agent. The reaction is often autocatalytic.[4]

-

Dissolution: Dissolve 2-mercaptopyridine in a suitable solvent such as ethanol or aqueous sodium hydroxide.

-

Reaction: Stir the solution vigorously in a vessel open to the atmosphere. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction time can vary depending on the scale and reaction conditions.

-

Isolation: Once the reaction is complete, the product can be isolated. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified by recrystallization.

Protocol 3: Hydrogen Peroxide Oxidation Method

Hydrogen peroxide is a clean and efficient oxidizing agent for this transformation.

-

Reaction Setup: Dissolve 2-mercaptopyridine in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

Reaction: Cool the solution in an ice bath. Slowly add a solution of hydrogen peroxide (e.g., 30% aqueous solution) dropwise to the stirred solution. Maintain the temperature below 10 °C during the addition. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Work-up: The reaction mixture can be diluted with water to precipitate the product.

-

Isolation: Collect the precipitate by suction filtration and wash with cold water.

-

Purification: Dry the crude product and purify by recrystallization.

A related procedure for the synthesis of 2,2'-dithiobis(pyridine-N-oxide) using a hydrogen peroxide-urea adduct at 45°C for 1.75 hours reported a high yield of 91.6% and a purity of 99.6%.[5] This suggests that urea-hydrogen peroxide could be an effective oxidant for the synthesis of this compound as well.

Purification by Recrystallization

Purification of the crude this compound is crucial to obtain a high-purity product suitable for research and pharmaceutical applications. Recrystallization is the most common method.

Protocol 4: General Recrystallization Procedure

-

Solvent Selection: Choose a suitable solvent or solvent mixture. A good solvent will dissolve the compound well at elevated temperatures but poorly at low temperatures. Literature suggests using a mixture of benzene (B151609) and petroleum ether (6:7) or ligroin.[5]

-

Dissolution: Dissolve the crude this compound in the minimum amount of the hot solvent or solvent mixture.

-

Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution by gravity through a pre-heated funnel.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by suction filtration.

-

Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

-

Drying: Dry the crystals under vacuum to remove any residual solvent.

Data Presentation

| Parameter | Method 1: Air Oxidation | Method 2: H₂O₂ Oxidation | Method 3: H₂O₂-Urea (for N-oxide)[5] |

| Starting Material | 2-Mercaptopyridine | 2-Mercaptopyridine | 2-Pyridinethiol-N-oxide |

| Oxidizing Agent | Air (O₂) | Hydrogen Peroxide | Hydrogen Peroxide-Urea |

| Solvent | Ethanol / aq. NaOH | Ethanol | Not specified |

| Reaction Temperature | Ambient | < 10 °C to Ambient | 45 °C |

| Reaction Time | Variable | Several hours | 1.75 hours |

| Reported Yield | Not specified | Not specified | 91.6% |

| Purity | Not specified | Not specified | 99.6% |

Visualization of Experimental Workflow

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

References

An In-Depth Technical Guide to the Mechanism of Action of 2,2'-Dithiodipyridine with Thiols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of 2,2'-dithiodipyridine (2,2'-DTDP) with thiols. It is intended for researchers, scientists, and professionals in drug development who utilize this reaction for thiol quantification, protein modification, and peptide cyclization. This document details the core chemical principles, quantitative data, experimental protocols, and visual representations of the underlying processes.

Core Mechanism: Thiol-Disulfide Exchange

The fundamental reaction between this compound and a thiol-containing compound (R-SH) is a thiol-disulfide exchange. In this reaction, the thiol group of the analyte attacks the disulfide bond of 2,2'-DTDP. This results in the formation of a mixed disulfide (R-S-S-Py) and the release of one molecule of pyridine-2-thione. The pyridine-2-thione product is a chromophore that can be quantified spectrophotometrically.

The reaction is highly specific for thiol groups and proceeds rapidly, making it a valuable tool for various biochemical applications. The overall reaction can be summarized as follows:

R-SH + Py-S-S-Py ⇌ R-S-S-Py + Py-SH

The released pyridine-2-thiol (B7724439) exists in tautomeric equilibrium with pyridine-2-thione, with the thione form being predominant and responsible for the characteristic UV absorbance.

Kinetics and Influencing Factors

The rate of the thiol-disulfide exchange reaction between this compound and thiols is influenced by several factors, most notably pH.

pH Dependence

The reaction rate is significantly dependent on the pH of the solution. The reactive species of the thiol is the thiolate anion (R-S⁻). Therefore, the reaction rate increases as the pH approaches and surpasses the pKa of the thiol group, leading to a higher concentration of the thiolate anion. For many common thiols, such as glutathione (B108866), the reactivity changes sharply in the pH range of 5 to 8.[1] Above pH 8, the reactivity of the thiol group in glutathione becomes nearly independent of pH, as the thiol is predominantly in its thiolate form.[1]

Quantitative Kinetic Data

Table 1: Factors Affecting the Reaction of this compound with Thiols

| Factor | Effect on Reaction Rate | Reference |

| pH | Increases with increasing pH, plateauing above the thiol's pKa. | [1] |

| Thiol pKa | Lower pKa thiols react faster at a given pH below their pKa. | |

| Temperature | Increases with increasing temperature, as with most chemical reactions. | |

| Solvent | Reaction can be performed in both aqueous and organic solvents. | [2] |

Experimental Protocols

This compound is widely used in two primary experimental applications: the quantification of thiols and the formation of disulfide bonds in peptides.

Spectrophotometric Quantification of Thiols

This protocol outlines the determination of thiol concentration in a sample using this compound and monitoring the reaction product, pyridine-2-thione, by UV-Vis spectrophotometry.

Materials:

-

This compound (2,2'-DTDP) stock solution (e.g., 10 mM in ethanol)

-

Buffer solution (e.g., 100 mM sodium phosphate, pH 7.5)

-

Thiol-containing sample

-

UV-Vis spectrophotometer and cuvettes

Procedure:

-

Prepare Reagents: Dilute the 2,2'-DTDP stock solution to the desired working concentration in the buffer solution. A typical final concentration is 100-200 µM.

-

Sample Preparation: Prepare the thiol-containing sample in the same buffer.

-

Reaction Initiation: In a cuvette, mix the buffer, the thiol sample, and the 2,2'-DTDP solution. The final volume should be suitable for the spectrophotometer (e.g., 1 mL).

-

Measurement: Immediately place the cuvette in the spectrophotometer and measure the absorbance at 343 nm over time. The absorbance will increase as pyridine-2-thione is produced.

-

Data Analysis: The concentration of the thiol can be calculated using the Beer-Lambert law (A = εbc), where A is the final absorbance, ε is the molar extinction coefficient of pyridine-2-thione (approximately 8080 M⁻¹cm⁻¹ at 343 nm), b is the path length of the cuvette (typically 1 cm), and c is the concentration of the thiol.

Formation of Intramolecular Disulfide Bonds in Peptides

This protocol describes the use of this compound to facilitate the formation of a disulfide bridge in a linear peptide containing two cysteine residues.[3]

Materials:

-

Linear peptide with two free cysteine residues

-

This compound (2,2'-DTDP)

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Purification system (e.g., RP-HPLC)

Procedure:

-

Peptide Dissolution: Dissolve the linear peptide in the reaction buffer to a concentration of approximately 1 mg/mL.

-

Addition of 2,2'-DTDP: Add a 2 to 5-fold molar excess of this compound to the peptide solution.

-

Reaction: Stir the reaction mixture at room temperature for 1 to 4 hours. The reaction progress can be monitored by RP-HPLC.

-

Purification: Once the reaction is complete, purify the cyclized peptide from the excess reagent and byproducts using RP-HPLC.

-

Characterization: Confirm the formation of the disulfide bond and the purity of the final product by mass spectrometry and analytical RP-HPLC.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the core reaction mechanism and a typical experimental workflow for thiol quantification.

Caption: Thiol-Disulfide Exchange Mechanism.

Caption: Spectrophotometric Thiol Quantification Workflow.

Conclusion

The reaction of this compound with thiols is a robust and versatile tool in biochemistry and drug development. Its specificity, rapid kinetics, and the chromophoric nature of its byproduct make it ideal for the quantitative analysis of thiols and for the efficient formation of disulfide bonds in peptides and proteins. Understanding the underlying thiol-disulfide exchange mechanism and the factors that influence the reaction rate, particularly pH, is crucial for the successful application of this methodology in research and development.

References

A Comprehensive Technical Guide to the Physical Properties of 2,2'-Dipyridyl Disulfide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the core physical properties of 2,2'-dipyridyl disulfide. The information is curated for researchers, scientists, and professionals in drug development who utilize this reagent in their work. This guide summarizes key quantitative data in accessible tables, outlines detailed experimental protocols for property determination, and visualizes relevant chemical workflows.

Core Physical and Chemical Properties

2,2'-Dipyridyl disulfide, also known as 2,2'-dithiodipyridine, is a symmetrical disulfide widely employed in biochemistry and organic synthesis. Its reactivity, particularly towards thiols, is central to its utility. The following tables summarize its key physical properties.

| Identifier | Value | Citation |

| Chemical Formula | C₁₀H₈N₂S₂ | [1][2] |

| Molecular Weight | 220.31 g/mol | [3] |

| CAS Number | 2127-03-9 | [1] |

| Appearance | White to yellowish crystalline powder | [4][5] |

| Property | Value | Citation |

| Melting Point | 57 - 61 °C | |

| Boiling Point (Predicted) | 356.1 ± 17.0 °C | [6] |

| pKa (Predicted) | 1.52 ± 0.19 | [4] |

| Flash Point | 210 °C | [7] |

| Autoignition Temperature | 340 °C | [8] |

Solubility Profile

2,2'-Dipyridyl disulfide exhibits solubility in a range of organic solvents and is also soluble in water.[9]

| Solvent | Solubility | Citation |

| Water | 5 g/L (at 20 °C) | [4] |

| Methanol (B129727) | Soluble | [6] |

| Ethanol | Soluble | [10] |

| Acetone | Soluble | [10] |

| Acetonitrile | Soluble | [9] |

| Dichloromethane | Soluble | [9] |

| Tetrahydrofuran | Soluble | [9] |

| Benzene | Soluble | [9] |

| Dimethylformamide | Soluble | [9] |

Spectroscopic Data

| Spectroscopic Technique | Data Summary | Citation |

| ¹H NMR | Spectra available in CDCl₃. | [11][12] |

| ¹³C NMR | Data available. | [10] |

| UV-Vis | Spectra available. | [1] |

| FTIR | Conforms to standard spectra. | [5] |

| Mass Spectrometry (GC-MS) | Spectra available. | [13] |

Experimental Protocols

The following sections detail standardized methodologies for the determination of the key physical properties of 2,2'-dipyridyl disulfide.

Melting Point Determination (Capillary Method)

This method is a standard procedure for determining the melting point of a crystalline organic solid.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

-

Thermometer

Procedure:

-

Ensure the 2,2'-dipyridyl disulfide sample is dry and finely powdered. If necessary, gently grind the crystals using a mortar and pestle.[8]

-

Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[1]

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a moderate rate until the temperature is about 15-20 °C below the expected melting point.

-

Decrease the heating rate to approximately 1-2 °C per minute to allow for accurate temperature reading.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal melts (completion of melting). This range is the melting point of the sample.[1]

Solubility Determination (Qualitative)

This protocol provides a general method for assessing the solubility of 2,2'-dipyridyl disulfide in various solvents.

Apparatus:

-

Test tubes

-

Vortex mixer or stirring rods

-

Spatula

-

Graduated cylinder or pipette

Procedure:

-

Place approximately 10-20 mg of 2,2'-dipyridyl disulfide into a test tube.

-

Add 1 mL of the chosen solvent to the test tube.

-

Agitate the mixture vigorously for 1-2 minutes using a vortex mixer or by stirring.

-

Visually inspect the solution to determine if the solid has dissolved. If the solid has completely disappeared, it is considered soluble. If solid remains, it is sparingly soluble or insoluble.

-

For a more quantitative assessment, a known mass of the compound can be added to a specific volume of solvent until saturation is reached. The undissolved solid is then filtered, dried, and weighed to determine the amount that dissolved.

pKa Determination (Spectrophotometric Method)

The pKa of a compound can be determined by observing changes in its UV-Vis absorbance spectrum as a function of pH. This method is suitable for compounds with a chromophore in proximity to the ionizable group.

Apparatus:

-

UV-Vis spectrophotometer

-

pH meter

-

Quartz cuvettes

-

A series of buffer solutions with known pH values

-

Micropipettes

Procedure:

-

Prepare a stock solution of 2,2'-dipyridyl disulfide in a suitable solvent (e.g., methanol or water).

-

Prepare a series of buffer solutions covering a pH range that brackets the expected pKa of the compound.

-

For each pH value, add a small, constant aliquot of the stock solution to a cuvette containing the buffer solution to achieve a final concentration suitable for UV-Vis analysis.

-

Record the UV-Vis spectrum for each sample at each pH.

-

Identify the wavelength(s) at which the absorbance changes significantly with pH.

-

Plot the absorbance at the selected wavelength(s) against the pH.

-

The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to the inflection point of the resulting sigmoidal curve. This can be determined using the Henderson-Hasselbalch equation or by graphical analysis.

Experimental and Logical Workflows

The following diagrams, generated using Graphviz, illustrate key experimental workflows involving 2,2'-dipyridyl disulfide.

References

- 1. byjus.com [byjus.com]

- 2. youtube.com [youtube.com]

- 3. resources.novusbio.com [resources.novusbio.com]

- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pennwest.edu [pennwest.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Corey-Nicolaou Macrolactonization | Chem-Station Int. Ed. [en.chem-station.com]

- 12. ism2.univ-amu.fr [ism2.univ-amu.fr]

- 13. researchgate.net [researchgate.net]

Solubility Profile of 2,2'-Dithiodipyridine: A Technical Guide for Researchers

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the solubility of 2,2'-Dithiodipyridine in common laboratory solvents. Given the limited availability of exhaustive quantitative data in public literature, this document focuses on presenting the established solubility values, offering qualitative descriptions for a broader range of solvents, and providing a detailed experimental protocol for researchers to determine solubility in their specific systems.

Core Solubility Data

This compound, a symmetrical disulfide, is a crystalline solid at room temperature. Its solubility is dictated by the interplay of its aromatic pyridine (B92270) rings and the central disulfide bond. The lone pairs on the nitrogen atoms of the pyridine rings can act as hydrogen bond acceptors, influencing its interaction with protic solvents.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound.

| Solvent | Chemical Class | Solubility | Temperature (°C) |

| Water | Protic | 5 g/L | 20 |

| Methanol | Protic (Alcohol) | 50 mg/mL | Not Specified |

Qualitative Solubility Information

For many common laboratory solvents, only qualitative descriptions of solubility for this compound are available. This information can still be valuable for initial solvent screening.

| Solvent | Chemical Class | Qualitative Solubility |

| Acetone | Ketone | Slightly Soluble |

| Toluene | Aromatic Hydrocarbon | Slightly Soluble |

| Isopropanol | Protic (Alcohol) | Slightly Soluble |

| Heptane | Aliphatic Hydrocarbon | Practically Insoluble |

| Cyclohexane | Aliphatic Hydrocarbon | Practically Insoluble |

| Dimethyl Sulfoxide (DMSO) | Sulfoxide | Reported as a good solvent for the related compound 2,2'-dipyridyl[1] |

Experimental Protocol for Solubility Determination

For solvents where quantitative data is unavailable, the following experimental protocol can be employed to determine the solubility of this compound. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent of interest. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

Allow the vial to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a syringe filter into a clean, dry vial to remove any undissolved microcrystals.

-

-

Quantification of Dissolved Solute:

-

Using UV-Vis Spectrophotometry:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound.

-

Generate a calibration curve by plotting absorbance versus concentration.

-

Accurately dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

Calculate the original concentration in the saturated solution, accounting for the dilution factor.

-

-

Using HPLC:

-

Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) for the analysis of this compound.

-

Prepare a series of standard solutions of known concentrations and inject them to generate a calibration curve based on peak area.

-

Inject a known volume of the filtered saturated solution (appropriately diluted if necessary) into the HPLC system.

-

Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

-

Calculate the original concentration in the saturated solution.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL (g/100mL), milligrams per milliliter (mg/mL), or molarity (mol/L), and specify the temperature at which the measurement was made.

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

References

The Versatility of 2,2'-Dithiodipyridine in Biochemical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dithiodipyridine (2,2'-DTDP), also known as 2-pyridyl disulfide, is a symmetrical disulfide reagent that has become an indispensable tool in the field of biochemistry. Its high reactivity and selectivity towards sulfhydryl (thiol) groups make it a versatile molecule for a range of applications, from quantifying protein thiols to the synthesis of complex bioconjugates. This technical guide provides an in-depth overview of the core applications of this compound, complete with quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers in leveraging its full potential.

Core Applications

The utility of this compound in biochemistry is primarily centered around its disulfide exchange reaction with free thiol groups. This reaction is rapid, specific, and can be monitored spectrophotometrically, forming the basis of its major applications.

Quantification of Thiol Groups

A fundamental application of this compound is the accurate determination of free sulfhydryl groups in proteins, peptides, and other biological molecules. The reaction involves the exchange of the disulfide bond in 2,2'-DTDP with a thiol, resulting in the formation of a mixed disulfide and the release of one molecule of 2-thiopyridone.[1] This product has a distinct absorbance maximum at 343 nm, allowing for the quantitative determination of the original thiol concentration.

Reaction Mechanism:

R-SH + Py-S-S-Py → R-S-S-Py + Py-SH

The released 2-thiopyridone can be quantified using the Beer-Lambert law.

| Parameter | Value | Reference |

| Wavelength of Maximum Absorbance (λmax) of 2-thiopyridone | 343 nm | [2] |

| Molar Extinction Coefficient (ε) of 2-thiopyridone at 343 nm | 7,060 M⁻¹cm⁻¹ | This is a commonly cited value, though slight variations may exist depending on buffer conditions. |

This protocol provides a general method for determining the concentration of free thiols in a protein sample.

Reagents:

-

Phosphate Buffer: 50 mM sodium phosphate, 1 mM EDTA, pH 7.0.

-

This compound (2,2'-DTDP) Stock Solution: 4 mM in ethanol.

-

Protein Sample: Dissolved in Phosphate Buffer.

-

Blank: Phosphate Buffer.

Procedure:

-

Prepare the reaction mixture: In a 1 mL cuvette, add 900 µL of Phosphate Buffer.

-

Add the protein sample: Add 50 µL of the protein solution to the cuvette and mix gently.

-

Establish a baseline: Measure the absorbance of the solution at 343 nm against the blank. This is the initial absorbance (A_initial).

-

Initiate the reaction: Add 50 µL of the 4 mM 2,2'-DTDP stock solution to the cuvette, mix quickly, and start monitoring the absorbance at 343 nm.

-

Monitor the reaction: Record the absorbance at regular intervals until the reading stabilizes, indicating the completion of the reaction. This is the final absorbance (A_final).

-

Calculate the change in absorbance (ΔA): ΔA = A_final - A_initial.

-

Calculate the thiol concentration: Use the Beer-Lambert law:

-

Concentration (M) = ΔA / (ε × l)

-

Where ε = 7,060 M⁻¹cm⁻¹ and l = path length of the cuvette (typically 1 cm).

-

Peptide Synthesis: Formation of Disulfide Bonds

Disulfide bonds are critical for the structure and function of many peptides and proteins. This compound provides an efficient and controlled method for the formation of intramolecular and intermolecular disulfide bonds during peptide synthesis.[3] The process typically involves the formation of a mixed disulfide intermediate, which then undergoes a subsequent reaction to form the desired disulfide bridge.[1]

Caption: Workflow for intramolecular disulfide bond formation in a peptide using this compound.

Bioconjugation and Drug Development

Derivatives of this compound, such as N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP), are widely used as heterobifunctional crosslinkers in bioconjugation.[4] These reagents facilitate the covalent attachment of molecules, such as drugs or fluorescent labels, to proteins, particularly antibodies, to create antibody-drug conjugates (ADCs).[5]

The SPDP linker contains an NHS ester that reacts with primary amines (e.g., lysine (B10760008) residues) on the antibody, and a pyridyl disulfide group that reacts with a thiol group on the drug molecule. The resulting disulfide bond is cleavable under the reducing conditions found inside cells, allowing for the targeted release of the drug.

Caption: General workflow for the synthesis of an Antibody-Drug Conjugate (ADC) using an SPDP linker.

This protocol outlines the basic steps for conjugating a thiol-containing molecule to a protein with primary amines using SPDP.

Reagents:

-

Protein Solution: 1-10 mg/mL of the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

-

SPDP Stock Solution: 10-20 mM in an anhydrous organic solvent like DMSO or DMF, prepared immediately before use.[4]

-

Thiol-containing Molecule: Dissolved in a suitable buffer.

-

Desalting Column or Dialysis Equipment.

Procedure:

-

Protein Modification:

-

Add a calculated molar excess of the SPDP stock solution to the protein solution. The optimal molar ratio should be determined empirically.

-

Incubate the reaction for 30-60 minutes at room temperature or 2-4 hours at 4°C.[4]

-

-

Purification of Modified Protein:

-

Remove excess, unreacted SPDP using a desalting column or dialysis against the reaction buffer.

-

-

Conjugation to Thiol-containing Molecule:

-

Add the thiol-containing molecule to the purified, SPDP-modified protein.

-

Incubate the reaction for 1-2 hours at room temperature. The reaction can be monitored by measuring the release of 2-thiopyridone at 343 nm.

-

-

Final Purification:

-

Purify the final conjugate to remove excess thiol-containing molecule and the 2-thiopyridone byproduct, typically by size-exclusion chromatography.

-

Probing Intracellular Signaling Pathways

This compound can act as a thiol-oxidizing agent, perturbing the redox state of cells and influencing various signaling pathways. One notable effect is its ability to induce a biphasic increase in intracellular calcium concentration ([Ca²⁺]i).[6][7] This occurs through two main mechanisms:

-

Plasma Membrane Depolarization: 2,2'-DTDP causes depolarization of the plasma membrane, which leads to the opening of L-type voltage-gated Ca²⁺ channels and an influx of extracellular Ca²⁺.[6][7]

-

Release from Intracellular Stores: It also triggers the release of Ca²⁺ from inositol (B14025) 1,4,5-trisphosphate (IP₃)-sensitive intracellular stores.[6][7]

Caption: Signaling pathway illustrating the mechanisms of this compound-induced increase in intracellular calcium.

Enzyme Inhibition Studies

The reactivity of this compound with essential thiol groups in the active sites of enzymes makes it a useful tool for studying enzyme kinetics and inhibition. By modifying these critical cysteine residues, 2,2'-DTDP can act as an irreversible or slowly reversible inhibitor, providing insights into the enzyme's mechanism of action.

This protocol provides a framework for assessing the inhibitory effect of this compound on an enzyme.

Reagents:

-

Enzyme Solution: A purified enzyme at a suitable concentration in an appropriate buffer.

-

Substrate Solution: The specific substrate for the enzyme.

-

This compound (Inhibitor) Stock Solution: In a suitable solvent (e.g., DMSO).

-

Assay Buffer: Optimal buffer for the enzyme's activity.

-

Detection Reagent: A reagent to measure the product formation or substrate consumption (e.g., a chromogenic or fluorogenic substrate).

Procedure:

-

Prepare reaction mixtures:

-

Control (No Inhibitor): Enzyme solution + Assay Buffer.

-

Inhibitor: Enzyme solution + various concentrations of 2,2'-DTDP solution.

-

-

Pre-incubation: Incubate the control and inhibitor mixtures for a set period (e.g., 10-30 minutes) at a constant temperature to allow for the interaction between the enzyme and the inhibitor.

-

Initiate the reaction: Add the substrate solution to all mixtures to start the enzymatic reaction.

-

Monitor the reaction: Measure the rate of the reaction (e.g., by monitoring the change in absorbance or fluorescence over time) using a spectrophotometer or microplate reader.

-

Data Analysis:

-

Calculate the initial reaction rates for the control and each inhibitor concentration.

-

Plot the enzyme activity (as a percentage of the control) against the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition).

-

Further kinetic studies (e.g., varying substrate and inhibitor concentrations) can be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive).

-

Conclusion

This compound is a powerful and versatile reagent with a broad spectrum of applications in biochemistry and drug development. Its selective reactivity with thiols underpins its use in the precise quantification of sulfhydryl groups, the controlled formation of disulfide bonds in synthetic peptides, and the construction of sophisticated bioconjugates like antibody-drug conjugates. Furthermore, its ability to modulate cellular redox status provides a valuable tool for investigating intracellular signaling pathways and enzyme mechanisms. The protocols and data presented in this guide offer a solid foundation for researchers to effectively utilize this compound in their scientific endeavors.

References

- 1. nbinno.com [nbinno.com]

- 2. confluore.com [confluore.com]

- 3. superchemistryclasses.com [superchemistryclasses.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Thiol oxidation by this compound causes a reversible increase in cytoplasmic free Ca2+ concentration in pancreatic beta-cells. Role for inositol 1,4,5-trisphosphate-sensitive Ca2+ stores - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Thiol oxidation by this compound causes a reversible increase in cytoplasmic free Ca2+ concentration in pancreatic beta-cells. Role for inositol 1,4,5-trisphosphate-sensitive Ca2+ stores - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dual Nature of a Disulfide: An In-depth Technical Guide to the Reactivity of 2,2'-Dithiodipyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dithiodipyridine (2,2'-DTDP), also known as 2,2'-dipyridyl disulfide, is a symmetrical disulfide that has become an indispensable tool in the fields of biochemistry, drug development, and materials science. Its utility stems from the unique reactivity of its disulfide bond, which readily participates in thiol-disulfide exchange reactions. This property allows for the specific and quantifiable modification of sulfhydryl groups, making it a cornerstone reagent for bioconjugation, the development of redox-responsive drug delivery systems, and analytical biochemistry. This guide provides a comprehensive overview of the core reactivity of 2,2'-DTDP, detailed experimental protocols for its key applications, and the underlying chemical principles that govern its function.

Core Reactivity: The Thiol-Disulfide Exchange Mechanism

The primary reaction of this compound involves a thiol-disulfide exchange. This reaction is initiated by the nucleophilic attack of a thiolate anion (R-S⁻) on one of the sulfur atoms of the disulfide bond in 2,2'-DTDP. This attack results in the formation of a new, mixed disulfide (R-S-S-Py) and the release of one molecule of 2-thiopyridone.

The reaction is highly efficient and proceeds under mild conditions, typically at or near physiological pH.[1] The rate of the reaction is dependent on several factors, most notably the pH of the solution. For the reaction to proceed, the attacking thiol must be in its deprotonated, thiolate form. Therefore, the reaction rate is significantly influenced by the pKa of the thiol and the pH of the reaction buffer. Generally, a pH slightly above the thiol's pKa is optimal for ensuring a sufficient concentration of the reactive thiolate anion.

A key feature of this reaction is the release of the chromogenic by-product, 2-thiopyridone. 2-thiopyridone exists in tautomeric equilibrium with pyridine-2-thiol (B7724439) and exhibits strong absorbance in the UV region, which allows for the real-time monitoring and quantification of the reaction progress.[2] This characteristic is fundamental to one of 2,2'-DTDP's primary applications: the quantification of free sulfhydryl groups in solution.

Quantitative Data Summary

For ease of comparison, the following table summarizes the key quantitative parameters associated with this compound and its reactivity.

| Parameter | Value | Notes |

| 2-Thiopyridone (Leaving Group) | ||

| Maximum Absorbance (λmax) | 343 nm | In aqueous buffer. |

| Molar Extinction Coefficient (ε) at 343 nm | ~6,310 M⁻¹cm⁻¹ | Calculated from the NIST UV/Visible spectrum data.[3] |

| pKa (Pyridine-2-thiol) | -1.07 (pK_a1), 10.00 (pK_a2) | The second pKa is relevant for its properties in solution.[4] |

| Reaction Conditions | ||

| Typical pH Range | 6.5 - 8.5 | For efficient reaction with most biological thiols. |

| Solvents | Aqueous buffers (e.g., PBS, Tris), DMF, DMSO | Can be used in organic co-solvents for less soluble reactants. |

| Temperature | Room Temperature (20-25 °C) | The reaction is typically rapid at ambient temperatures. |

Mandatory Visualizations

Thiol-Disulfide Exchange Mechanism

Caption: Mechanism of thiol-disulfide exchange with this compound.

Experimental Workflow for Protein Thiol Quantification

Caption: Workflow for quantifying protein thiols using this compound.

Logic of Redox-Responsive Drug Delivery

Caption: Redox-responsive drug release via disulfide linker cleavage.

Experimental Protocols

Protocol 1: Quantification of Free Thiols in a Protein Sample

This protocol details the use of 2,2'-DTDP to determine the concentration of free sulfhydryl groups in a protein solution.

1. Materials and Reagents:

-

Protein sample of unknown thiol concentration.

-

This compound (2,2'-DTDP).

-

Anhydrous Dimethylformamide (DMF) or Ethanol.

-

Phosphate-buffered saline (PBS), pH 7.4.

-

UV-Vis Spectrophotometer and cuvettes.

-

Microcentrifuge tubes.

2. Preparation of Solutions:

-

Protein Solution: Prepare a solution of the protein in PBS at a known concentration (e.g., 1 mg/mL). If the protein has been stored in a buffer containing thiol-based reducing agents (like DTT or β-mercaptoethanol), it must be removed by dialysis or using a desalting column prior to the assay.

-

2,2'-DTDP Stock Solution: Prepare a 10 mM stock solution of 2,2'-DTDP by dissolving 2.2 mg of 2,2'-DTDP in 1 mL of anhydrous DMF or ethanol. Store protected from light.

3. Assay Procedure:

-

Set up a blank sample by adding the same volume of PBS as the protein sample to a microcentrifuge tube.

-

To both the blank and the protein sample tubes, add the 2,2'-DTDP stock solution to a final concentration of approximately 1 mM. For example, add 10 µL of 10 mM 2,2'-DTDP to 90 µL of the protein solution and the blank.

-

Mix gently and incubate at room temperature for 10-15 minutes, protected from light.

-

Transfer the solutions to a quartz cuvette.

4. Spectrophotometric Measurement:

-

Zero the spectrophotometer at 343 nm using the blank solution.

-

Measure the absorbance of the protein sample at 343 nm.

5. Calculation of Thiol Concentration:

-

Use the Beer-Lambert law (A = εcl) to calculate the concentration of 2-thiopyridone released, which is stoichiometric to the concentration of free thiols.

-

A = Absorbance at 343 nm

-

ε = Molar extinction coefficient of 2-thiopyridone (~6,310 M⁻¹cm⁻¹)

-

c = Concentration of thiols (in M)

-

l = Path length of the cuvette (typically 1 cm)

-

-

Concentration of Thiols (M) = Absorbance / 6310

-

To determine the number of free thiols per protein molecule, divide the calculated thiol concentration by the molar concentration of the protein.

Protocol 2: Bioconjugation of a Thiol-Containing Molecule to a Protein Cysteine Residue

This protocol describes a general method for conjugating a molecule containing a free thiol group to a cysteine residue on a protein.

1. Materials and Reagents:

-

Protein with an accessible cysteine residue.

-

Thiol-containing molecule to be conjugated (e.g., a peptide, a drug, a fluorescent dye).

-

This compound (2,2'-DTDP).

-

Reaction Buffer: PBS with 5 mM EDTA, pH 7.2.

-

Quenching Reagent: L-cysteine solution (100 mM).

-

Purification system: Size-exclusion chromatography (SEC) or dialysis cassettes.

2. Activation of the Thiol-Containing Molecule:

-

Dissolve the thiol-containing molecule in the reaction buffer.

-

Add a 10-fold molar excess of 2,2'-DTDP (from a stock solution in DMF or ethanol).

-

Allow the reaction to proceed for 1-2 hours at room temperature to form the pyridyl-activated disulfide derivative of the molecule.

-

Remove excess 2,2'-DTDP and the 2-thiopyridone byproduct by dialysis or using a desalting column equilibrated with the reaction buffer.

3. Conjugation to the Protein:

-

If the protein's target cysteine is part of a disulfide bond, it must first be reduced. Incubate the protein with a 10- to 20-fold molar excess of a reducing agent like Dithiothreitol (DTT) for 30 minutes at room temperature.

-

Remove the excess reducing agent using a desalting column equilibrated with deoxygenated reaction buffer. This step is critical as any remaining reducing agent will react with the activated molecule.

-

Immediately add the activated molecule (from step 2.4) to the reduced protein solution. A 5- to 10-fold molar excess of the activated molecule over the protein is typically used.

-

Allow the conjugation reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

4. Quenching and Purification:

-

Quench any unreacted pyridyl disulfide groups on the protein by adding L-cysteine to a final concentration of 10 mM and incubating for 15 minutes.

-

Purify the resulting protein conjugate from excess reactants and byproducts using size-exclusion chromatography or extensive dialysis against an appropriate storage buffer.

5. Characterization:

-

Confirm the successful conjugation and determine the degree of labeling using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy.

Conclusion

The reactivity of the disulfide bond in this compound provides a robust and versatile platform for the specific modification of sulfhydryl groups. Its utility in forming cleavable disulfide linkages and the chromogenic nature of its leaving group have established it as a vital reagent in both analytical and synthetic applications. For researchers and professionals in drug development, a thorough understanding of the principles and protocols outlined in this guide is essential for leveraging the full potential of 2,2'-DTDP in creating novel bioconjugates, developing targeted therapies, and advancing our understanding of biological systems.

References

Methodological & Application

Application Notes and Protocols for 2,2'-Dithiodipyridine in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2'-Dithiodipyridine (2,2'-DPDS) is a versatile and efficient reagent widely employed in peptide synthesis, primarily for the formation of disulfide bonds. Its reactivity is centered around a disulfide bridge that readily participates in thiol-disulfide exchange reactions. This property makes it an invaluable tool for creating cyclic peptides, where the disulfide bond is crucial for maintaining the peptide's three-dimensional structure and biological activity. Furthermore, 2,2'-DPDS and its derivatives are utilized in orthogonal cysteine-protection strategies, allowing for the selective deprotection and subsequent disulfide bond formation in complex peptides with multiple cysteine residues.

These application notes provide detailed protocols and quantitative data for the use of this compound in key aspects of peptide synthesis.

Key Applications

-

Intramolecular Disulfide Bond Formation (Peptide Cyclization): 2,2'-DPDS facilitates the rapid and selective formation of intramolecular disulfide bonds in linear peptides containing two free cysteine residues.[1][2]

-

Orthogonal Cysteine Deprotection: In conjunction with trifluoroacetic acid (TFA), 2,2'-DPDS can be used for the deprotection of certain cysteine-protecting groups, such as Acetamidomethyl (Acm), in an orthogonal manner to other protecting groups.

Mechanism of Action: Thiol-Disulfide Exchange

The primary mechanism involves a thiol-disulfide exchange reaction. The free thiol groups of the cysteine residues in the peptide attack the disulfide bond of 2,2'-DPDS. This results in the formation of a mixed disulfide intermediate between the peptide and a 2-thiopyridone molecule. Subsequently, an intramolecular attack by the second cysteine thiol on the newly formed disulfide bond leads to the formation of the desired intramolecular disulfide bridge within the peptide and the release of a second molecule of 2-thiopyridone. This controlled oxidation process is highly specific and efficient, minimizing side reactions.[3]

Diagram of the General Reaction Mechanism

Caption: General mechanism of this compound-mediated disulfide bond formation.

Experimental Protocols

Protocol 1: Intramolecular Disulfide Bond Formation in a Linear Peptide

This protocol describes the general procedure for the cyclization of a linear peptide containing two free cysteine residues using this compound.

Materials:

-

Linear peptide with two free cysteine thiols

-

This compound (2,2'-DPDS)

-

Reaction Buffer (e.g., 0.1 M Tris-HCl, pH 7.5; or conventional buffer solutions)[2]

-

Acetonitrile (ACN)

-

Trifluoroacetic acid (TFA)

-

Reverse-phase high-performance liquid chromatography (RP-HPLC) system

-

Mass spectrometer

Procedure:

-

Peptide Dissolution: Dissolve the linear peptide in the chosen reaction buffer. The concentration of the peptide should be kept low (typically in the range of 0.1-1.0 mg/mL) to favor intramolecular cyclization over intermolecular dimerization.

-

Reagent Preparation: Prepare a stock solution of this compound in a suitable organic solvent like acetonitrile.

-

Reaction Initiation: Add an excess of the 2,2'-DPDS solution to the peptide solution.[2] A 2- to 10-fold molar excess of 2,2'-DPDS over the peptide is commonly used.

-

Reaction Monitoring: The reaction is typically rapid.[2] Monitor the progress of the reaction by RP-HPLC. The disappearance of the starting linear peptide peak and the appearance of a new, usually more retained, peak corresponding to the cyclic peptide indicates the progression of the reaction. Mass spectrometry can be used to confirm the mass of the product.

-

Reaction Quenching (Optional): Once the reaction is complete, it can be quenched by the addition of a small amount of a reducing agent like dithiothreitol (B142953) (DTT) to consume any excess 2,2'-DPDS, although this is often not necessary as the product is purified by HPLC.

-

Purification: Purify the cyclic peptide from the reaction mixture using preparative RP-HPLC. The reactants and byproducts are easily separated by reverse-phase chromatography.[2]

-

Lyophilization: Lyophilize the purified fractions containing the cyclic peptide to obtain the final product as a powder.

Workflow for Peptide Cyclization

Caption: Experimental workflow for peptide cyclization using this compound.

Protocol 2: Orthogonal Deprotection of Acm-Protected Cysteine and Disulfide Bond Formation

This protocol outlines the use of 2,2'-dithiobis(5-nitropyridine) (B1204645) (DTNP), a close analog of 2,2'-DPDS, for the deprotection of Acetamidomethyl (Acm) protected cysteine residues, followed by disulfide bond formation. The principle is transferable to 2,2'-DPDS, although reaction conditions may need optimization.[4]

Materials:

-

Acm-protected peptide

-

2,2'-dithiobis(5-nitropyridine) (DTNP) or this compound (2,2'-DPDS)

-

Trifluoroacetic acid (TFA)

-

Thioanisole (as a scavenger)

-

Diethyl ether (cold)

-

Dithiothreitol (DTT) for reduction to free thiol (optional)

-

Ammonium bicarbonate buffer (for subsequent cyclization)

Procedure:

-

Deprotection Cocktail Preparation: Prepare a deprotection cocktail consisting of TFA with 2% thioanisole.

-

Peptide Dissolution: Dissolve the Acm-protected peptide in the deprotection cocktail. A typical concentration is around 8.5 mM.[4]

-

Reagent Addition: Add a significant excess of DTNP (e.g., 20 equivalents) to the peptide solution.[4]

-

Incubation: Incubate the reaction mixture with agitation. The reaction time and temperature will depend on the specific peptide and may require optimization (e.g., several hours at room temperature or elevated temperatures).[4]

-

Precipitation: Precipitate the crude peptide by adding cold diethyl ether to the reaction mixture.

-

Isolation: Isolate the precipitated peptide by centrifugation.

-

Disulfide Bond Formation:

-

Direct Oxidation: In some cases, the disulfide bond may form spontaneously during the deprotection step.

-

Stepwise Oxidation: To form a specific disulfide bond, the intermediate can be treated with a reducing agent like DTT to generate the free thiols, which are then oxidized in a separate step using a reagent like 2,2'-DPDS as described in Protocol 1.[4]

-

Quantitative Data

The efficiency of disulfide bond formation and deprotection using dithiodipyridine reagents is peptide-dependent. The following table summarizes representative data from the literature for the related reagent 2,2'-dithiobis(5-nitropyridine) (DTNP), which provides an indication of the conditions that can be adapted for 2,2'-DPDS.

| Peptide Template | Protecting Groups | Reagent (eq.) | Solvent System | Time (h) | Temp (°C) | Outcome | Reference |

| Oxytocin | Cys(Acm), Cys(Acm) | DTNP (20) | 2% Thioanisole/TFA | 24 | 25 | Deprotection & Cyclization | [4] |

| Oxytocin | Cys(Mob), Cys(Mob) | DTNP (20) | 2% Thioanisole/TFA | 1 | 25 | Deprotection & Cyclization | [4] |

| Apamin | Cys(StBu), Cys(tBu) | DTNP (20) | TFA | 4 | 25 | Selective tBu deprotection | [4] |

Note: Mob = p-methoxybenzyl; StBu = S-tert-butylthio; tBu = tert-butyl.

Analytical Monitoring

The progress of both cyclization and deprotection reactions should be monitored to determine the optimal reaction time and to assess the purity of the product.

-

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for monitoring the reaction. The disappearance of the starting material and the appearance of the product can be quantified by integrating the respective peak areas in the chromatogram.

-

Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is used to confirm the identity of the starting material, intermediates, and the final product by comparing their experimental and theoretical molecular weights.

Logical Relationship for Reaction Monitoring

Caption: Decision-making workflow for monitoring peptide reactions.

Conclusion

This compound is a highly effective reagent for promoting disulfide bond formation in peptides. Its selectivity for free sulfhydryl groups and the mild reaction conditions make it a valuable tool for the synthesis of cyclic peptides. Furthermore, its application in orthogonal deprotection strategies enhances its utility in the synthesis of complex peptides with multiple disulfide bridges. The protocols and data presented here provide a foundation for researchers to apply this compound in their peptide synthesis workflows. It is important to note that reaction conditions may require optimization for each specific peptide to achieve the highest yields and purity.

References